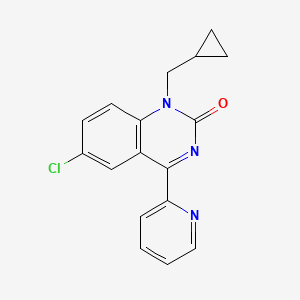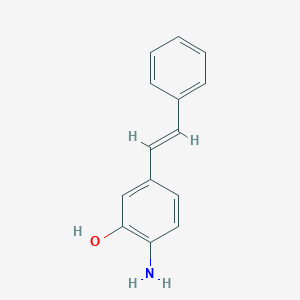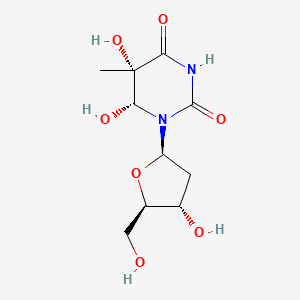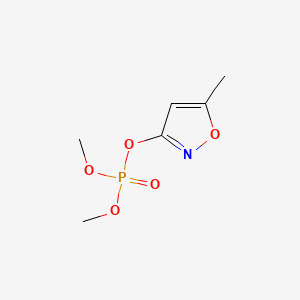
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester is a chemical compound with the molecular formula C6H10NO5P. It is an ester of phosphoric acid and isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester typically involves the esterification of phosphoric acid with dimethyl 5-methyl-3-isoxazolyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which plays a crucial role in DNA repair and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, dimethyl 3-isoxazolyl ester
- Phosphoric acid, dimethyl 4-methyl-3-isoxazolyl ester
- Phosphoric acid, dimethyl 5-ethyl-3-isoxazolyl ester
These compounds share similar structural features but differ in the substitution patterns on the isoxazole ring.
Eigenschaften
CAS-Nummer |
32306-31-3 |
|---|---|
Molekularformel |
C6H10NO5P |
Molekulargewicht |
207.12 g/mol |
IUPAC-Name |
dimethyl (5-methyl-1,2-oxazol-3-yl) phosphate |
InChI |
InChI=1S/C6H10NO5P/c1-5-4-6(7-11-5)12-13(8,9-2)10-3/h4H,1-3H3 |
InChI-Schlüssel |
BZGBLJAGBTWMHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


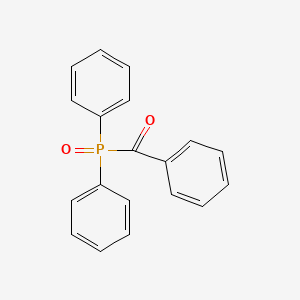

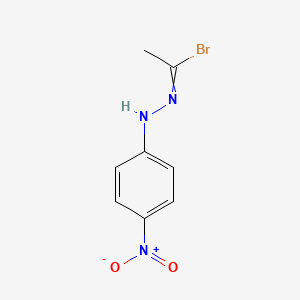
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)

![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
